molecular formula C10H21NO B15273561 N-(Pentan-3-yl)oxan-4-amine

N-(Pentan-3-yl)oxan-4-amine

Cat. No.: B15273561
M. Wt: 171.28 g/mol
InChI Key: OTCFSFAQLMXCEH-UHFFFAOYSA-N
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Description

N-(Pentan-3-yl)oxan-4-amine is a secondary amine derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a pentan-3-yl group. This compound belongs to a class of oxygen-containing heterocycles, where the oxane ring provides conformational rigidity and moderate polarity due to the ether oxygen.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-pentan-3-yloxan-4-amine

InChI

InChI=1S/C10H21NO/c1-3-9(4-2)11-10-5-7-12-8-6-10/h9-11H,3-8H2,1-2H3

InChI Key

OTCFSFAQLMXCEH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentan-3-yl)oxan-4-amine typically involves the reaction of oxane derivatives with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(Pentan-3-yl)oxan-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

N-(Pentan-3-yl)oxan-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Pentan-3-yl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxane ring provides structural stability and can participate in various chemical reactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Oxan-4-amine Derivatives

Key Structural Variations and Properties

The following table compares N-(Pentan-3-yl)oxan-4-amine with other N-substituted oxan-4-amine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Features/Applications Reference
This compound Pentan-3-yl C₁₀H₂₁NO 171.28 (calc.) Hydrophobic substituent; moderate polarity -
N-(but-3-yn-1-yl)oxan-4-amine hydrochloride But-3-yn-1-yl (propargyl) C₉H₁₆ClNO 189.68 (calc.) Alkyne group for click chemistry; hydrochloride salt improves crystallinity
N-(2,5-dimethylphenyl)oxan-4-amine hydrochloride 2,5-dimethylphenyl C₁₃H₂₀ClNO 249.76 (calc.) Aromatic substituent; 95% purity; potential pharmaceutical intermediate

Analysis :

  • The but-3-yn-1-yl derivative () introduces an alkyne group, enabling click chemistry applications, whereas the pentan-3-yl group prioritizes hydrophobicity.
  • The 2,5-dimethylphenyl analog () enhances aromatic interactions and may improve binding in receptor-targeted compounds.

Piperidine vs. Oxane Ring Systems

Impact of Heteroatom (O vs. N)

N-(Pentan-3-yl)piperidin-4-amine () shares a similar backbone but replaces the oxane oxygen with a piperidine nitrogen. Key differences include:

Property This compound N-(Pentan-3-yl)piperidin-4-amine
Basicity Low (ether oxygen) High (tertiary amine)
Hydrogen Bonding Acceptor only Donor and acceptor
Conformational Flexibility Moderate (chair conformers) Higher (flexible piperidine ring)

Synthesis : Piperidine derivatives often require reductive amination or hydrogenation (e.g., Example 14 in uses Pd/C and H₂ for saturation) , while oxane derivatives may involve cyclization of ether-containing precursors.

Functionalized Derivatives: Pyrimidine and Aromatic Systems

6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine ()
  • Structure : Combines an oxane ring with a chloropyrimidine group.
  • Properties : The electron-withdrawing chlorine and aromatic pyrimidine enhance electrophilicity, making this compound suitable for cross-coupling reactions or kinase inhibition studies.
  • Contrast : Unlike this compound, this derivative is tailored for electronic applications or medicinal chemistry due to its π-conjugated system .

Complex π-Conjugated Systems ()

The use of bulky N-([1,1'-biphenyl]-4-yl) substituents underscores the role of steric hindrance in tuning electronic properties for organic semiconductors. Comparatively, this compound’s simpler structure may prioritize solubility over charge transport .

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